molecular formula C9H11NO4 B8752394 6-amino-2,3-dimethoxybenzoic acid CAS No. 5653-51-0

6-amino-2,3-dimethoxybenzoic acid

Cat. No.: B8752394
CAS No.: 5653-51-0
M. Wt: 197.19 g/mol
InChI Key: LPDRGWOTVNVWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-2,3-dimethoxy-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of amino and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2,3-dimethoxy-benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dimethoxybenzoic acid.

Industrial Production Methods

Industrial production methods for 6-amino-2,3-dimethoxy-benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-amino-2,3-dimethoxy-benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzoic acid derivatives.

Scientific Research Applications

6-amino-2,3-dimethoxy-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-2,3-dimethoxy-benzoic acid involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzoic Acid: Lacks the amino group, making it less versatile in certain reactions.

    6-Amino-2-methoxybenzoic Acid: Similar structure but with only one methoxy group, which can affect its reactivity and applications.

    3-Amino-2,6-dimethoxybenzoic Acid: Different positioning of the amino group, leading to variations in chemical behavior.

Uniqueness

6-amino-2,3-dimethoxy-benzoic acid is unique due to the specific arrangement of its functional groups, which provides distinct reactivity and potential applications compared to its similar compounds. The presence of both amino and methoxy groups in specific positions on the benzene ring allows for a wide range of chemical modifications and interactions.

Properties

CAS No.

5653-51-0

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

6-amino-2,3-dimethoxybenzoic acid

InChI

InChI=1S/C9H11NO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

LPDRGWOTVNVWNE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 36.8 g (130 mmol) of 2-carbomethoxy-N,N-diacetyl-3,4-dimethoxyaniline and 500 mL of 2N NaOH was prepared and heated to reflux to obtain a clear brown solution. After refluxing for 5 hours, the reaction mixture was treated with Darco and filtered through a Hyflo bed to give a clear yellow solution. Glacial acetic acid (65 mL) was added and the reaction mixture was extracted with 2×500 mL of methylene chloride. Drying over sodium sulfate and rotary evaporation gave 19.5 g (76%) of crude white product. Recrystallization from ethyl acetate-hexane gave 15.4 g (60%) of the product as a white crystalline solid, mp 92.5°-95.0° C. NMR (CDCl3) δ 3.78 (s, 3H, OCH3), 4.02 (s, 3H, OCH3), 6.45 (d, 1H, J=10 Hz, ArH), 7.00 (d, 1H, J=10 Hz, ArH), 7.60 (br s, 3 H, CO2H and NH2).
Name
2-carbomethoxy-N,N-diacetyl-3,4-dimethoxyaniline
Quantity
36.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Three
Yield
60%

Synthesis routes and methods II

Procedure details

To a solution of 23.4 g (104 mmol) 6-nitro-2,3-dimethoxy-benzoic acid in ethanol 2.5 g Pd/C were added and treated with 1 bar H2 for 24 h. The catalyst was removed by filtration over Celite, the solution evaporated, the residue was dissolved in 300 ml dioxane and lyophilized.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A slurry of 2,3-dimethoxy-6-nitrobenzoic acid (5 g, 22 mM) in EtOH (200 ml) was treated with Pd/C (5%, 0.5 g) and the mixture hydrogenated in a Parr apparatus at 45 psi for 1 hour. The reaction mixture was filtered and the solvent removed from the filtrate. An off-white semi-solid residue was isolated. Crystallization from isopropanol afforded the amine, 3.8 g (86.7%), mp 71°-72° C.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.